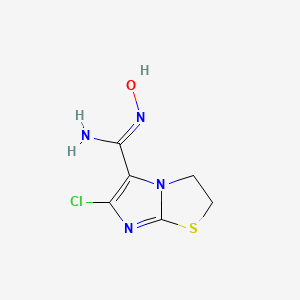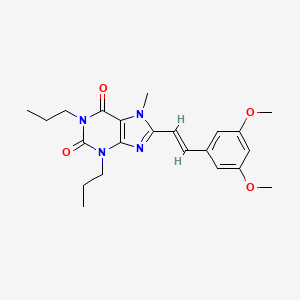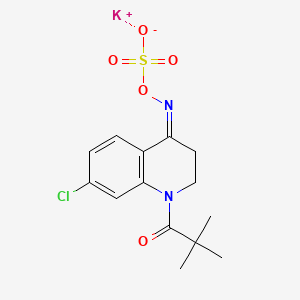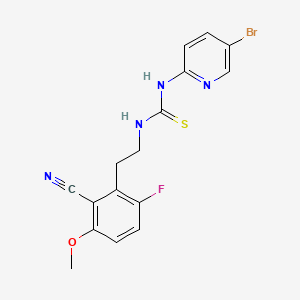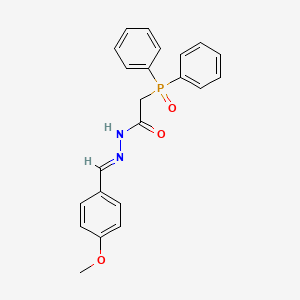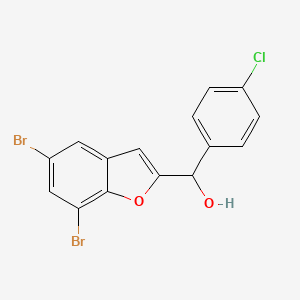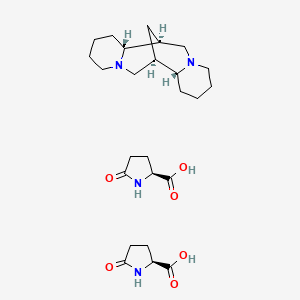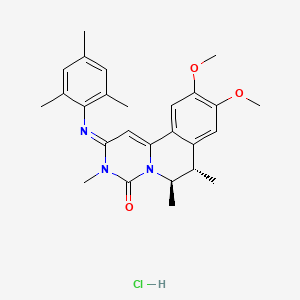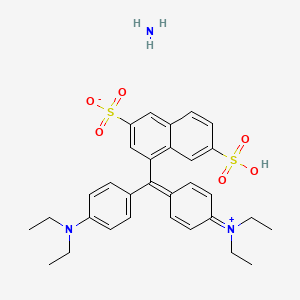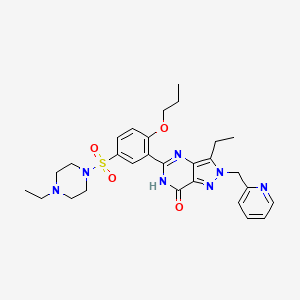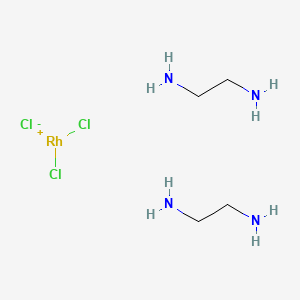
trans-Dichlorobis(1,2-ethanediamine-N,N')rhodium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride: is a coordination complex that features rhodium as the central metal atom, coordinated with two chloride ions and two 1,2-ethanediamine ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride typically involves the reaction of rhodium(III) chloride with 1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction can be represented as: [ \text{RhCl}_3 + 2 \text{en} \rightarrow \text{trans-}[\text{RhCl}_2(\text{en})_2]\text{Cl} ] where “en” stands for 1,2-ethanediamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can isomerize to form the cis isomer under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation-Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Formation of rhodium complexes in different oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
- Studied for its coordination chemistry and structural properties.
Biology and Medicine:
- Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride exerts its effects involves coordination with target molecules, such as DNA or proteins. The rhodium center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- trans-Dichlorobis(1,2-ethanediamine-N,N’)cobalt chloride
- trans-Dichlorobis(1,2-ethanediamine-N,N’)platinum chloride
Comparison:
- Rhodium vs. Cobalt and Platinum: Rhodium complexes often exhibit different reactivity and stability compared to cobalt and platinum complexes. Rhodium is generally more expensive and less abundant than cobalt but offers unique catalytic properties.
- Chemical Properties: Rhodium complexes may have different electronic and steric properties, influencing their reactivity and applications.
Eigenschaften
CAS-Nummer |
15444-63-0 |
|---|---|
Molekularformel |
C4H16Cl3N4Rh |
Molekulargewicht |
329.46 g/mol |
IUPAC-Name |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



